molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458946
CAS No.: 3889-13-2
M. Wt: 180.12g/mol
InChI Key: UTQPEXLRBRAERQ-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core with a nitro group at the 5-position

Scientific Research Applications

5-Nitrobenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Safety and Hazards

The safety data sheet for 5-Nitrobenzo[d]oxazol-2(3H)-one indicates that it may cause an allergic skin reaction and could be harmful if inhaled .

Future Directions

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . Therefore, the potential applicability of this important pharmacophoric scaffold, including 5-Nitrobenzo[d]oxazol-2(3H)-one, is being explored by many researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]oxazol-2(3H)-one typically involves the nitration of benzo[d]oxazol-2(3H)-one. One common method is the reaction of benzo[d]oxazol-2(3H)-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Aminobenzo[d]oxazol-2(3H)-one.

    Substitution: Various substituted benzo[d]oxazol-2(3H)-one derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrobenzo[d]oxazol-2-amine
  • 5-Nitrobenzo[d]oxazole-2-thiol
  • 5-Nitro-2-phenylbenzo[d]oxazole

Comparison

5-Nitrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the nitro group at the 5-position. This structural feature imparts distinct electronic properties and reactivity compared to other similar compounds. For example, 5-Nitrobenzo[d]oxazol-2-amine has an amino group instead of a carbonyl group, leading to different chemical behavior and applications.

Properties

IUPAC Name

5-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-5-3-4(9(11)12)1-2-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQPEXLRBRAERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294913
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3889-13-2
Record name 3889-13-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
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Synthesis routes and methods I

Procedure details

CDI (1.57 g, 19.4 mmol) was added at 0° C. to a stirred solution of 2-amino-4-nitro-phenol (500 mg, 0.6 mmol) in DMF (5 mL) and the resultant was stirred for 30 mins. The mixture was poured onto ice and stirred for 10 minutes. The resulting precipitate was isolated by filtration to afford 470 mg (80%) of 5-nitro-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 12.4 (b s, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 7.54 (d, 1H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

This was prepared in a similar manner as the 5-chloro-2-hydroxyphenyl analogue, by fusing 2-amino-4-nitrophenol and urea to form 5-nitrobenzoxazolinone (m.pt. 215° C. after recrystallisation from acetone), and then heating with alcoholic dimethylamine as above: it was not recrystallised.
[Compound]
Name
5-chloro-2-hydroxyphenyl
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2-Amino-4-nitrophenol (30.0 g) and 1,1′-carbonyldiimidazole (47.34 g) were dissolved in THF (300 mL). The mixture was refluxed over night. The reaction mixture was cooled, poured into ice/water and acidified with 1M aqueous HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and the solvent was evaporated. Methanol (150 mL) was added to the resulting precipitate and the mixture was stirred for 30 minutes at r.t. The resulting solid was filtered off and dried in vacuo. The title compound was obtained as a yellow solid (32.32 g, 88%). MS (neg. ion, m/e)=179.0 [(M−H)−].
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47.34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Name
Yield
88%

Synthesis routes and methods IV

Procedure details

The mixture of 2-amino-4-nitrophenol (5 g, 32.44 mmol) and CDI (6.3 g, 38.93 mmol) in THF (60 mL) was heated at refluxing for 16 h. Cooled to room temperature, the solvent was removed under reduced pressure, the residue was dissolved in DCM (100 mL) and poured into 2N HCl solution (200 mL) with stirring, after 30 min, collected the solid and washed with water (50 mL×2), dried in vacuo to get compound 39-1 as a yellow solid (5.1 g, yield 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one produced in nature, and what is its ecological significance?

A1: 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is produced by the bacterium Pantoea ananatis, a member of the microbial community found on the roots of Abutilon theophrasti (velvetleaf) plants. [, ] This bacterium converts 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH), a detoxification product of the allelochemical benzoxazolin-2(3H)-one, into 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one through a process requiring enzymes, nitrite, and hydrogen peroxide. [, ] This compound demonstrates inhibitory effects on the growth of Lepidium sativum (garden cress) seedlings, suggesting a potential role in plant-plant interactions and ecological competition. [] Interestingly, Abutilon theophrasti exhibits greater tolerance to this compound, indicating a potential mechanism for managing allelochemicals in its immediate environment. [, ]

Q2: What are the potential concerns regarding the agricultural use of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, despite its biodegradability?

A2: While 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one is biodegradable, its potential use in agriculture raises concerns due to the inherent toxicity of nitroaromatic compounds to mammals. [] Further research is needed to fully understand the degradation pathway of this compound and to assess the potential risks associated with its presence in the environment and food chain.

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